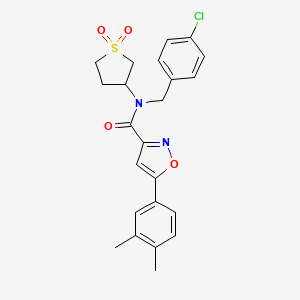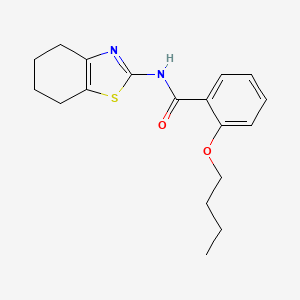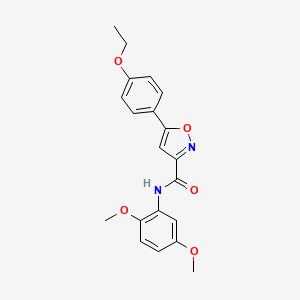![molecular formula C23H21FN4O5S B11364374 5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11364374.png)
5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the ethanesulfonyl group: This step typically involves sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the furan-2-ylmethyl groups: This can be done through nucleophilic substitution reactions, where furan-2-ylmethyl halides react with amines.
Final coupling with the fluorophenyl group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-(METHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-CHLOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which may confer specific reactivity and biological activity. The presence of the furan rings, ethanesulfonyl group, and fluorophenyl group distinguishes it from similar compounds and may result in unique properties and applications.
Properties
Molecular Formula |
C23H21FN4O5S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-[bis(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O5S/c1-2-34(30,31)23-25-13-20(21(27-23)22(29)26-19-10-4-3-9-18(19)24)28(14-16-7-5-11-32-16)15-17-8-6-12-33-17/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI Key |
KJFHQWFYFDGOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11364292.png)
![2-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11364300.png)
![Ethyl {[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11364302.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11364304.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B11364308.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B11364317.png)
![N-(2,4-dimethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11364329.png)

![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B11364334.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11364343.png)


![N-[(5-methylfuran-2-yl)methyl]-4-nitro-N-(pyridin-2-yl)benzamide](/img/structure/B11364371.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11364373.png)
